3-(4-Fluorophenyl)-6-methylpiperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15) |
InChI Key |
BKQJMUPISSYQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenyl 6 Methylpiperazin 2 One
Established Synthetic Routes for the Piperazin-2-one (B30754) Corersc.org
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. dicp.ac.cn Its synthesis has been approached through various established routes, which can be broadly categorized into linear and convergent strategies. These methods often utilize readily available precursors, such as amino acids, to construct the heterocyclic ring. rsc.orgnih.gov
Convergent and Linear Synthesis Strategies
The construction of the piperazin-2-one core can be achieved through either linear or convergent synthetic plans.
Linear Synthesis: In a linear sequence, the molecule is assembled in a stepwise fashion, with each reaction adding a new piece or modifying the existing structure. For instance, a linear approach might involve the sequential N-alkylation and cyclization of an amino acid derivative. rsc.org This strategy is often straightforward in its planning but can be inefficient for complex molecules due to the multiplication of yield losses at each step.
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For the piperazin-2-one core, this could involve the coupling of a protected ethylenediamine (B42938) derivative with a suitable C2 fragment. A notable convergent method is the Stannyl Amine Protocol (SnAP), which allows for the synthesis of piperazines from aldehydes and tin-substituted diamine reagents. mdpi.com This strategy is generally more efficient for complex structures, as it maximizes the preservation of chemical yield.
Key Intermediate Precursors and Their Preparationrsc.org
The synthesis of the piperazin-2-one core relies on several key intermediate precursors, often derived from the chiral pool to introduce stereochemistry.
α-Amino Acids: These are among the most common starting materials, providing a readily available source of chirality. nih.govrsc.org They can be elaborated through multiple steps to form the piperazinone ring.
Chiral Aziridines: The regioselective ring-opening of amino acid-derived chiral aziridines by amino acid esters is another effective strategy for constructing disubstituted piperazines. rsc.org
Pyrazin-2-ols: These aromatic precursors can be converted to chiral piperazin-2-ones through asymmetric hydrogenation. dicp.ac.cnrsc.org This method provides a facile route to disubstituted products with high diastereo- and enantioselectivities. dicp.ac.cn
N-protected Ethylenediamines: These serve as a foundational backbone, onto which the remaining atoms of the ring are constructed. For example, N,N'-dibenzyl ethylenediamine can be reacted with other precursors to form the heterocyclic system. rsc.org
Introduction of the 4-Fluorophenyl Moiety
The introduction of the 3-aryl substituent is a critical step in the synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one. While methods like the Buchwald-Hartwig amination are common for creating N-aryl piperazines, C-aryl substitution requires different strategies. nih.gov
A highly effective method for forging the C3-aryl bond is through a one-pot reaction sequence starting from an appropriate aldehyde. acs.org In the context of the target molecule, 4-fluorobenzaldehyde (B137897) would serve as the key starting material to introduce the 4-fluorophenyl group. A potential one-pot sequence involves a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization with a 1,2-diamine. acs.org This approach allows for the direct incorporation of the desired aryl moiety at the C3 position. Another strategy involves the reaction of aryl/alkylglyoxals with amino-alcohols, promoted by a chiral phosphoric acid, to yield C3-substituted morpholin-2-ones, a reaction that could be adapted for piperazin-2-ones. acs.org
Stereoselective Synthesis of the 6-Methyl and 3-Substituted Piperazin-2-onersc.org
The target molecule, this compound, possesses two stereocenters at the C3 and C6 positions. The simultaneous and precise control of the stereochemistry at both centers is a significant synthetic challenge. Asymmetric catalytic methods are particularly valuable for establishing these chiral centers with high fidelity. dicp.ac.cn
Control of Chiral Centers and Enantiomeric Purity
Achieving high enantiomeric purity is crucial for the synthesis of chiral pharmaceuticals. The stereochemical arrangement at the C3 position is a defining feature of such molecules and is critical for their biological interactions.
Several catalytic asymmetric strategies have been developed to generate chiral piperazin-2-ones with excellent enantioselectivity. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with up to 90% enantiomeric excess (ee). dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been reported to yield products with good enantioselectivities. dicp.ac.cn For separating racemic mixtures, chiral resolution techniques, such as chiral high-performance liquid chromatography (HPLC), are effective.
Application of Chiral Auxiliaries and Catalytic Methods
Both chiral auxiliaries and asymmetric catalysis are powerful tools for inducing stereoselectivity in the synthesis of piperazin-2-ones.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For instance, (R)-(−)-phenylglycinol has been used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a 2-oxopiperazine intermediate. rsc.org After the desired stereocenter is set, the auxiliary is removed.
Catalytic Methods: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Various catalytic systems have been successfully employed:
Palladium Catalysis: Palladium-based catalysts are versatile and have been used in asymmetric allylic alkylations of N-protected piperazin-2-ones and in the asymmetric hydrogenation of pyrazin-2-ols to afford highly enantioenriched products. dicp.ac.cnnih.govcaltech.edunih.gov
Iridium Catalysis: Iridium complexes have been used to catalyze the asymmetric hydrogenation of unsaturated piperazin-2-ones. dicp.ac.cn
Organocatalysis: Chiral organocatalysts, such as quinine-derived ureas, can stereoselectively catalyze key steps in one-pot syntheses of 3-aryl piperazin-2-ones, achieving high yields and enantioselectivities (up to 96% ee). acs.org
The following table summarizes representative catalytic methods applicable to the stereoselective synthesis of substituted piperazin-2-ones.
| Catalytic System | Reaction Type | Substrate | Typical Enantiomeric Excess (ee) | Reference |
| Palladium/PHOX Ligands | Asymmetric Allylic Alkylation | N-protected piperazin-2-ones | Good to Excellent | nih.govcaltech.edu |
| Palladium Complex | Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | 84–90% | dicp.ac.cn |
| Quinine-derived Urea | One-pot Epoxidation/Cyclization | Aldehydes, 1,2-ethylenediamines | Up to 96% | acs.org |
| Iridium Complex | Asymmetric Hydrogenation | Unsaturated piperazin-2-ones | Good | dicp.ac.cn |
Optimization of Reaction Conditions and Process Efficiency
The efficient synthesis of this compound is a key focus of process chemistry, with significant efforts dedicated to maximizing yield and ensuring the economic viability of its production.
Yield Enhancement Strategies
The improvement of reaction yields for the synthesis of piperazin-2-one derivatives often involves a multi-faceted approach. Key strategies include the careful selection of starting materials, the use of appropriate catalysts, and the fine-tuning of reaction parameters. For the synthesis of related piperazine (B1678402) structures, methods such as the Buchwald-Hartwig amination and aromatic nucleophilic substitution have been employed to form the crucial N-aryl bond. nih.gov The choice of palladium catalyst and ligands in the Buchwald-Hartwig coupling, for instance, can significantly impact the yield and purity of the resulting N-arylpiperazine.
Solvent and Temperature Effects on Reaction Kinetics
The kinetics of the formation of the this compound ring are highly dependent on the choice of solvent and the reaction temperature. Solvents play a critical role in dissolving reactants, stabilizing transition states, and influencing the reaction pathway. For cyclization reactions leading to the piperazin-2-one core, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often utilized to facilitate the nucleophilic attack that forms the ring.
Temperature is another critical parameter that governs the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired by-products through competing reaction pathways. Therefore, a careful optimization of the temperature profile for the synthesis is essential. This often involves experimental designs that systematically vary the temperature to find the optimal balance between reaction speed and product selectivity. For instance, in the synthesis of related heterocyclic compounds, precise temperature control has been shown to be critical for achieving high yields and minimizing impurities.
Derivatization and Analog Synthesis from the Core Scaffold
The this compound molecule serves as a valuable scaffold for the synthesis of a diverse array of derivatives and analogues. These modifications are typically aimed at exploring structure-activity relationships in medicinal chemistry or developing new materials with specific properties.
Modification of the Piperazin-2-one Ring
The piperazin-2-one ring offers several sites for chemical modification. The secondary amine group can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity or physical characteristics. For example, N-alkylation with different alkyl halides can introduce linear, branched, or cyclic alkyl groups. mdpi.com Acylation with acid chlorides or anhydrides can introduce carbonyl functionalities, which can serve as handles for further chemical transformations.
Moreover, the carbonyl group within the piperazin-2-one ring can potentially undergo reactions such as reduction or conversion to a thiocarbonyl group, further expanding the chemical space of accessible derivatives. The methyl group at the 6-position also presents an opportunity for modification, although this is generally more challenging than transformations at the nitrogen atoms.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Substituted amine |
| N-Acylation | Acid chloride or Anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | Amide |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl amine |
Functionalization of the 4-Fluorophenyl Group
The 4-fluorophenyl group is another key site for derivatization. The fluorine atom can be substituted through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More commonly, electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the phenyl ring. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be used to introduce nitro, halo, sulfonic acid, and acyl or alkyl groups, respectively. The directing effects of the existing substituents on the ring will govern the position of the new functional group.
These modifications can have a profound impact on the electronic properties of the entire molecule. For instance, the introduction of electron-withdrawing groups can increase the acidity of the N-H proton in the piperazinone ring, while electron-donating groups can have the opposite effect.
| Reaction Type | Reagents | Introduced Group | Typical Position |
| Nitration | HNO3, H2SO4 | -NO2 | Ortho to piperazinyl |
| Halogenation | X2 (X=Cl, Br), Lewis Acid | -X | Ortho to piperazinyl |
| Sulfonation | Fuming H2SO4 | -SO3H | Ortho to piperazinyl |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR | Ortho to piperazinyl |
Preparation of Structurally Related Analogues for Comparative Studies
The synthesis of structurally related analogues is a cornerstone of medicinal chemistry and materials science, allowing for systematic studies of how structural changes affect function. Starting from the this compound core, a variety of analogues can be prepared. For instance, the 4-fluorophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings to probe the importance of this moiety. nih.gov Similarly, the methyl group at the 6-position can be replaced with other alkyl or aryl groups to investigate the steric requirements at this position.
Structural Elucidation and Conformational Analysis of 3 4 Fluorophenyl 6 Methylpiperazin 2 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular formula can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one would provide information on the number of different types of protons and their neighboring environments. The expected signals would include multiplets for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.5 ppm. The fluorine atom would cause splitting of the ortho-protons, resulting in a doublet of doublets or a complex multiplet. The protons on the piperazin-2-one (B30754) ring would appear as a series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The methyl group at the C6 position would likely appear as a doublet, coupling with the adjacent proton. The N-H protons of the amide and the secondary amine would appear as broad singlets, the chemical shifts of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. rsc.org The aromatic carbons would appear between δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The aliphatic carbons of the piperazin-2-one ring and the methyl group would be found in the upfield region of the spectrum (δ 20-60 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. A COSY spectrum would establish the coupling relationships between protons, helping to trace the connectivity within the piperazin-2-one ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O (C2) | - | 168-172 |
| CH (C3) | 4.0-4.5 (m) | 55-60 |
| CH₂ (C5) | 2.8-3.5 (m) | 45-50 |
| CH (C6) | 3.2-3.8 (m) | 48-55 |
| CH₃ (at C6) | 1.2-1.5 (d) | 15-20 |
| NH (N1) | 7.5-8.5 (br s) | - |
| NH (N4) | 2.0-4.0 (br s) | - |
| Ar-C (C1') | - | 135-140 |
| Ar-CH (C2', C6') | 7.2-7.5 (m) | 128-132 (d, JCF ≈ 8 Hz) |
| Ar-CH (C3', C5') | 7.0-7.2 (m) | 115-118 (d, JCF ≈ 21 Hz) |
| Ar-C (C4') | - | 160-164 (d, JCF ≈ 245 Hz) |
Note: Predicted values are based on typical ranges for similar functional groups and structural motifs. d = doublet, m = multiplet, br s = broad singlet.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (molecular formula C₁₁H₁₃FN₂O), the calculated exact mass is approximately 208.1012 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. nih.govnih.gov
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for piperazine (B1678402) derivatives involve the cleavage of the C-N bonds within the ring. xml-journal.net Key fragments could include the loss of the carbonyl group (CO), cleavage of the 4-fluorophenyl group, and other characteristic fragmentations of the piperazin-2-one core. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide & Amine) | Stretching | 3200-3400 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Amide I band) | Stretching | 1650-1680 (strong) |
| C=C (Aromatic) | Stretching | 1500-1600 |
| N-H | Bending | 1510-1550 |
| C-N | Stretching | 1200-1350 |
| C-F | Stretching | 1150-1250 (strong) |
Note: These ranges are based on characteristic infrared absorption frequencies for common functional groups.
The presence of a strong absorption band around 1650-1680 cm⁻¹ would confirm the carbonyl group of the lactam. rsc.org The broad band in the 3200-3400 cm⁻¹ region would be indicative of N-H stretching vibrations from both the amide and the secondary amine. Aliphatic and aromatic C-H stretches would appear just below and above 3000 cm⁻¹, respectively. A strong band corresponding to the C-F stretch would also be expected. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique would determine all bond lengths, bond angles, and torsional angles. iucr.orgnih.gov For this compound, a crystal structure would confirm the relative stereochemistry of the substituents at the C3 and C6 positions. nih.gov It would also reveal the preferred conformation of the piperazin-2-one ring in the solid state and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov While no specific crystal structure for this compound has been published, data from related N,N'-disubstituted piperazines show that the piperazine ring typically adopts a chair conformation. researchgate.net
Determination of Absolute and Relative Stereochemistry
The structure of this compound contains two stereogenic centers at the C3 and C6 positions. This gives rise to the possibility of four stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R).
The relative stereochemistry describes the spatial relationship between the two substituents. When the 4-fluorophenyl group and the methyl group are on the same side of the piperazin-2-one ring, the isomer is designated as cis. When they are on opposite sides, it is designated as trans. This relative arrangement can often be determined by NMR spectroscopy through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
The absolute configuration refers to the R/S designation at each chiral center, which describes the precise three-dimensional arrangement of the atoms. wikipedia.org This is assigned based on the Cahn-Ingold-Prelog priority rules. chadsprep.comlibretexts.org The definitive determination of the absolute configuration of a single enantiomer requires techniques such as X-ray crystallography of a pure enantiomer or its derivative with a known chiral auxiliary. nih.gov Alternatively, chiral chromatography can be used to separate the enantiomers, although this does not determine the absolute configuration on its own.
Conformational Preferences and Dynamics of the Piperazin-2-one Ring
The six-membered piperazin-2-one ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The thermodynamically most stable conformation is typically a chair-like geometry, which minimizes both angular and torsional strain. nih.gov
For this compound, the presence of two substituents significantly influences the ring's conformational preference. The bulky 4-fluorophenyl group at C3 and the methyl group at C6 will tend to occupy positions that minimize steric hindrance. In a chair conformation, substituents can be either axial or equatorial. Generally, bulky substituents prefer the less sterically hindered equatorial position.
However, the planarity of the amide bond (N1-C2-C3) introduces distortions into the classic chair conformation. The ring may adopt a twisted or half-chair conformation to accommodate both the sp² hybridization at the amide nitrogen and the sp³ hybridization of the other ring atoms. The interplay between minimizing steric repulsion of the substituents and the inherent conformational preferences of the piperazin-2-one ring dictates the dominant conformation in solution. Computational modeling and advanced NMR studies would be required to fully characterize the conformational dynamics and the energy barriers between different conformers. nih.gov
Computational and Theoretical Chemistry Investigations of 3 4 Fluorophenyl 6 Methylpiperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate molecular properties at the electronic level. These methods are crucial for understanding the behavior of molecules like 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. This approach is widely used to optimize molecular geometry, calculate molecular orbital energies, and determine various electronic properties.
For a molecule like this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). researchgate.net This process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Once the geometry is optimized, further calculations can be performed to elucidate its electronic characteristics, which are critical for understanding its stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarized.
In a DFT study of the related compound 1-(4-Fluorophenyl)piperazine (pFPP), the HOMO was found to be delocalized on the phenyl ring and partially on the piperazine (B1678402) ring, while the LUMO was located on the phenyl ring. researchgate.netdergipark.org.tr This distribution suggests that charge transfer can occur within the molecule. The calculated HOMO-LUMO energy gap for pFPP was 4.99 eV, indicating a stable structure. dergipark.org.trresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Interactive Table: Global Reactivity Descriptors for 1-(4-Fluorophenyl)piperazine (pFPP) Data calculated at the B3LYP/6-311++G(d) level of theory.
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -5.87 |
| LUMO Energy | ELUMO | - | -0.88 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.99 |
| Ionization Potential | I | -EHOMO | 5.87 |
| Electron Affinity | A | -ELUMO | 0.88 |
| Electronegativity | χ | (I + A) / 2 | 3.375 |
| Chemical Hardness | η | (I - A) / 2 | 2.495 |
| Chemical Softness | S | 1 / (2η) | 0.200 |
| Electrophilicity Index | ω | χ² / (2η) | 2.228 |
Source: Adapted from studies on 1-(4-Fluorophenyl)piperazine. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different regions of electrostatic potential.
Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue : Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green/Yellow : Denotes regions of neutral or near-zero potential.
For the analogue pFPP, the MEP map shows the most negative region (electrophilic region) is colored red, while the most positive area (nucleophilic region) is blue. researchgate.net Yellow colors are observed around the phenyl ring, indicating electrophilic sites, whereas blue colors around hydrogen atoms signify low electron density. researchgate.net This analysis helps in identifying the reactive sites of the molecule and understanding its intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. wisc.eduwisc.edu It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. acadpubl.eu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization; a higher E(2) value signifies a more intense interaction.
Natural Hybrid Orbital (NHO) analysis is a component of NBO that describes the composition of the hybrid orbitals (e.g., sp, sp², sp³) that form the bonds within the molecule. This provides insight into the bonding geometry and how it might deviate from idealized models. wisc.edu For piperazine derivatives, NBO analysis can reveal important charge transfer interactions, such as those involving the lone pair electrons on the nitrogen atoms, which can be crucial for understanding the molecule's chemical behavior and potential for forming hydrogen bonds. bohrium.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for predicting how a molecule might behave in a biological system, particularly its ability to interact with specific protein targets.
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. The process involves predicting the binding mode and calculating a "docking score" or binding energy, which estimates the binding affinity between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. polyu.edu.hk
In a study involving the related compound 1-(4-Fluorophenyl)piperazine (pFPP), molecular docking was used to predict its potential as an inhibitor for the acetylcholinesterase (AChE) enzyme, a target relevant to Alzheimer's disease. researchgate.net The results showed that pFPP could bind within the active site of the enzyme with a favorable binding energy.
Interactive Table: Molecular Docking Results for 1-(4-Fluorophenyl)piperazine (pFPP) with Acetylcholinesterase (AChE)
| Parameter | Value |
| Target Protein | Acetylcholinesterase (AChE) |
| PDB ID | 4EY7 |
| Binding Energy | -8.0 kcal/mol |
| Interacting Residues | TYR72, ASP74, TRP286, TYR341 |
| Type of Interactions | Hydrogen bonds, Pi-Alkyl, Pi-Pi T-shaped |
Source: Adapted from a molecular docking study on 1-(4-Fluorophenyl)piperazine. researchgate.net
This type of analysis for this compound would involve docking it into the active sites of various relevant biological targets to predict its potential therapeutic activities, such as anticancer, antimicrobial, or CNS-related effects, which are common for piperazine derivatives. connectjournals.comresearchgate.net
Despite a comprehensive search of available scientific literature, no specific computational or theoretical chemistry investigations were found for the compound this compound.
While computational studies, including the generation of protein-ligand interaction fingerprints and the development of Quantitative Structure-Activity Relationship (QSAR) models, are common for piperazine and piperazin-2-one (B30754) derivatives, research focusing specifically on the this compound isomer could not be located.
Therefore, the following sections on Protein-Ligand Interaction Fingerprints and Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics, including subsections on Ligand-Based and Structure-Based QSAR Modeling and Descriptor Calculation and Correlation with Biological Activity, cannot be populated with data for the requested compound.
General methodologies for these computational techniques are well-established in the field of medicinal chemistry for analogous compounds. These approaches are instrumental in drug discovery for understanding how ligands interact with protein targets and for predicting the biological activity of novel compounds based on their structural features. However, without specific studies on this compound, no detailed findings or data tables can be presented.
Further research and publication in peer-reviewed scientific journals would be required to provide the specific computational and theoretical analyses requested for this compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights of 3 4 Fluorophenyl 6 Methylpiperazin 2 One and Its Analogues
Elucidation of Critical Structural Features for Biological Interaction
The biological activity of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its analogues is dictated by the interplay of its three main structural components. The piperazin-2-one (B30754) core provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with a biological target. The 4-fluorophenyl group contributes to binding affinity and selectivity through various interactions, including hydrophobic and halogen bonding. The methyl group, along with its stereochemical orientation, can significantly influence potency and efficacy by affecting the compound's conformation and interaction with specific pockets within the target's binding site.
Key interactions often involve:
Hydrogen Bonding: The amide and amine functionalities of the piperazin-2-one ring can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring is crucial for engaging with hydrophobic pockets in the target protein.
Halogen Bonding: The fluorine atom on the phenyl ring can form specific halogen bonds, contributing to binding affinity.
Role of the Piperazin-2-one Ring System in Target Recognition
The piperazin-2-one scaffold is a key structural element in a variety of biologically active compounds. mdpi.com This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric groups in a defined spatial arrangement. nih.govresearchgate.net
Influence of the 4-Fluorophenyl Moiety on Binding Affinity and Selectivity
The 4-fluorophenyl group plays a significant role in modulating the binding affinity and selectivity of this class of compounds. The phenyl ring itself often engages in hydrophobic or π-stacking interactions within the binding site of a target protein. The substitution pattern on this ring is critical for fine-tuning these interactions.
The presence of a halogen, such as fluorine, at the para-position can significantly impact biological activity. In some classes of compounds, the presence of a halogen on the phenyl ring is essential for inhibitory effects. frontiersin.orgpolyu.edu.hk For example, in a series of equilibrative nucleoside transporter (ENT) inhibitors, the removal of the fluorine atom from the fluorophenyl moiety reduced, but did not eliminate, the inhibitory effect. frontiersin.org This suggests that the fluorine atom contributes favorably to the binding energy, possibly through halogen bonding or by altering the electronic properties of the phenyl ring, which in turn affects its interactions with the target.
Studies on various piperazine-containing compounds have shown that electron-withdrawing substituents like fluorine on a linked benzene (B151609) ring can enhance anti-tumor activity. nih.gov The position of the substituent is also crucial; for instance, moving a substituent from the 4-position to the 2- or 3-position can lead to a sharp decline in activity in certain compounds. nih.gov
| Compound Modification | Target | Effect on Activity | Reference |
| Removal of Fluoride from Fluorophenyl Moiety | ENT1 | Reduced inhibitory effect | frontiersin.org |
| Introduction of Electron-Withdrawing Groups (e.g., Fluoro) on Benzene Ring | Tumor Cells | Enhanced anti-tumor activity | nih.gov |
| Change of Substituent Position from 4- to 2- or 3- on Benzene Ring | Mosquito Larvae | Sharp decline in larvicidal activity | nih.gov |
Significance of the Methyl Group and Stereochemistry on Activity
The methyl group at the 6-position of the piperazin-2-one ring introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers or diastereomers). The stereochemistry of a molecule is often a critical determinant of its biological activity, as biological targets are themselves chiral.
The introduction of a methyl group can have several effects:
Steric Influence: The methyl group can either fit into a specific hydrophobic pocket, enhancing binding, or cause steric hindrance, which would decrease affinity.
Conformational Restriction: The methyl group can restrict the conformational flexibility of the piperazin-2-one ring, locking it into a more bioactive conformation.
Modulation of Physicochemical Properties: It can slightly increase lipophilicity, which may affect cell permeability and other pharmacokinetic properties.
Studies on related piperazine (B1678402) structures have demonstrated the profound impact of methylation. For example, introducing a chiral methyl group on the piperazine ring of certain nicotinic acetylcholine (B1216132) receptor modulators led to distinct selectivity profiles for different receptor subtypes. nih.gov Specifically, a 2R-chiral methyl group favored activity at the α7 receptor, while the 2S-chiral methyl group showed a bias towards α9 receptors. nih.gov In other instances, N-methylation of a piperazine ring has been shown to have varied effects, sometimes improving the potency for one target while decreasing it for another. nih.gov The position of the methyl group is also critical; in a study of 1-heteroarylethyl-4-phenylpiperazines, introducing a methyl group at the beta-position of the side chain increased affinity for the D2 receptor, whereas methylation at the alpha-position decreased it. These findings underscore the importance of both the presence and the precise stereochemical arrangement of the methyl group for determining the pharmacological profile of this compound.
| Compound Series | Modification | Effect on Activity | Reference |
| Nicotinic Acetylcholine Receptor Modulators | Introduction of 2R-chiral methyl group on piperazine ring | Selective for α7 nAChR | nih.gov |
| Nicotinic Acetylcholine Receptor Modulators | Introduction of 2S-chiral methyl group on piperazine ring | Selective for α9 nAChR | nih.gov |
| Chalcone-piperazine derivatives | N'-unsubstituted piperazine vs. N'-methylated piperazine | N'-unsubstituted showed better antifungal and larvicidal activity | nih.gov |
Mechanistic Hypotheses Based on Structural Modifications
Based on the structure-activity relationships of this compound and its analogues, several mechanistic hypotheses can be formulated. The molecule likely binds to its biological target through a combination of specific interactions facilitated by its distinct structural features.
It is hypothesized that the N-H and C=O groups of the piperazin-2-one lactam are critical for forming hydrogen bonds that anchor the molecule within the active site of its target protein. This interaction is likely fundamental for the compound's activity. The 4-fluorophenyl ring is thought to occupy a hydrophobic pocket, with the fluorine atom potentially forming a halogen bond with an electron-rich backbone carbonyl or other suitable acceptor group, thereby enhancing binding affinity and conferring selectivity.
The stereochemistry of the methyl group at the 6-position likely plays a crucial role in orienting the molecule for optimal interaction. One enantiomer may position the methyl group in a small, complementary hydrophobic sub-pocket, leading to a significant increase in potency compared to the other enantiomer, which might experience a steric clash. Modifications, such as removing the fluorine atom, would be expected to reduce binding affinity by eliminating the favorable halogen bond. Similarly, altering the position of the methyl group or its stereochemistry could disrupt the precise fit within the binding site, leading to a loss of activity. Molecular modeling and X-ray crystallography studies of the compound bound to its target would be invaluable for confirming these mechanistic hypotheses.
Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for the compound This compound corresponding to the requested outline. Research and documentation detailing its molecular targets, enzyme inhibition profiles, effects on cellular pathways, or in vitro selectivity are not present in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the following sections:
Pre Clinical Pharmacological Target Identification and Engagement of 3 4 Fluorophenyl 6 Methylpiperazin 2 One
Target Selectivity and Specificity Profiling in Vitro
Further research or declassification of proprietary data would be required to address the specific pharmacological characteristics of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.
Future Directions in Research on 3 4 Fluorophenyl 6 Methylpiperazin 2 One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for synthesizing piperazinone cores are well-established, future research will likely pivot towards developing more efficient, cost-effective, and environmentally benign synthetic strategies. The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing, emphasizing waste reduction, energy efficiency, and the use of renewable feedstocks.
Future synthetic exploration for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one could include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. mdpi.com
Catalytic Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C-6 methyl group is crucial, as enantiomers often exhibit different pharmacological and toxicological profiles. Research into novel chiral catalysts could provide more direct and efficient routes to enantiomerically pure forms of the compound.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineered enzymes could be employed for key steps in the synthesis, reducing the reliance on hazardous reagents and solvents.
Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches
| Feature | Traditional Batch Synthesis | Sustainable Flow Chemistry/Biocatalysis |
| Efficiency | Often involves multiple steps with purification at each stage. | Can integrate multiple steps, reducing workup and improving overall yield. |
| Safety | Handling of large volumes of hazardous materials poses risks. | Smaller reaction volumes at any given time enhance safety. |
| Environmental Impact | Tends to generate significant solvent and reagent waste. | Minimizes solvent usage and can utilize biodegradable catalysts (enzymes). |
| Scalability | Scaling up can be complex and may require process re-optimization. | More straightforward and predictable scalability. |
Advanced Mechanistic Characterization of Target Interactions
A profound understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design and optimization. While initial studies may identify a primary target, future research must delve deeper into the kinetics, thermodynamics, and structural basis of these interactions.
Prospective research directions include:
High-Resolution Crystallography: Co-crystallizing the compound with its target protein(s) can provide a static, atomic-level snapshot of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes. This structural insight is invaluable for designing more potent and selective analogs. nih.gov
Cryo-Electron Microscopy (Cryo-EM): For large or membrane-bound protein targets that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative for structure determination.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (K D ), kinetics (k on /k off rates), and thermodynamic profile (ΔH, ΔS) of the drug-target interaction. This data provides a more dynamic and complete picture of the binding event.
Application of Artificial Intelligence and Machine Learning in De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgnih.gov These computational tools can analyze vast chemical datasets to identify promising new molecular structures that might be missed by human intuition alone. nih.gov
For this compound, AI can be leveraged in several ways:
De Novo Design of Analogs: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known active compounds. frontiersin.orgmdpi.com Using the this compound scaffold as a starting point, these models can propose novel derivatives with optimized properties, such as enhanced potency, reduced off-target effects, or improved metabolic stability. nih.govmdpi.com
Property Prediction: ML models can be trained to predict various Absorption, Distribution, Metabolism, and Excretion (ADME) properties as well as potential toxicity (ADMET) for newly designed analogs, allowing for early-stage virtual screening and prioritization of candidates for synthesis. nih.gov
Reinforcement Learning: This approach can be used to create an iterative feedback loop where the AI model designs a molecule, a predictive model scores its properties, and the AI uses this score to refine its next generation of designs, progressively optimizing for a desired therapeutic profile. nih.govnih.gov
Table 2: AI/ML Models in Drug Design
| AI/ML Model | Application in De Novo Design | Potential Benefit |
| Recurrent Neural Networks (RNNs) | Generates novel molecular structures by learning patterns from existing chemical data represented as strings (SMILES). frontiersin.orgnih.gov | Excels at creating chemically valid and diverse new molecules. |
| Generative Adversarial Networks (GANs) | Uses a "generator" and a "discriminator" network that compete to produce realistic, novel molecules with desired properties. mdpi.com | Can explore a wider chemical space to find unique and effective structures. |
| Deep Reinforcement Learning (DRL) | Combines deep neural networks with reinforcement learning to iteratively optimize molecules towards a specific goal (e.g., high target affinity). nih.govmdpi.com | Efficiently navigates the vast space of possible molecules to find optimal candidates. |
Development of Advanced Probes for Biological Systems
To better understand the compound's mechanism of action, distribution, and target engagement within a complex biological environment, advanced chemical probes can be developed. These probes are derivatives of the parent molecule modified to include a reporter tag, such as a fluorophore or a radiolabel, without significantly altering its biological activity.
Future research could focus on designing:
Fluorescent Probes: By conjugating a fluorescent dye to a non-critical position on the this compound molecule, researchers can use techniques like fluorescence microscopy and flow cytometry to visualize the compound's subcellular localization and interaction with its target in real-time within living cells. nih.gov
Positron Emission Tomography (PET) Tracers: Incorporating a positron-emitting isotope (e.g., ¹⁸F) into the structure would enable non-invasive, whole-body imaging to study the compound's pharmacokinetics and biodistribution in preclinical animal models. nih.gov This is particularly relevant given the presence of a fluorine atom in the parent structure, which could potentially be replaced with ¹⁸F.
Activity-Based Probes (ABPs): These probes form a covalent bond with the target enzyme or receptor, providing a powerful tool for target identification, validation, and quantifying target engagement in complex biological samples. researchgate.net
Unexplored Biological Pathways and Potential Targets
The versatility of the fluorophenyl and piperazinone moieties suggests that this compound could interact with a range of biological targets beyond its initial discovery context. Many drugs are later found to have polypharmacology—the ability to modulate multiple targets—which can be exploited for new therapeutic indications.
Future investigations should explore potential activity in pathways where structurally similar compounds have shown promise:
Sigma Receptors: Certain (4-fluorophenyl)piperazine derivatives have been identified as ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions. nih.gov Investigating the affinity of this compound for sigma receptor subtypes could open new avenues in neuropharmacology.
Ion Channels and Transporters: The piperazine (B1678402) scaffold is present in numerous compounds that modulate ion channels and transporters, which are critical in cardiovascular and central nervous system function.
Antimicrobial and Anticancer Activity: The s-triazine core, when combined with piperazinyl groups, has been shown to yield compounds with potential antimicrobial, antimycobacterial, and anticancer properties. nih.gov Screening this compound against various pathogens and cancer cell lines could reveal unexpected therapeutic value.
Receptor Antagonism: Derivatives of benzoxazin-3-one (B8392483) containing a 4-fluorophenyl group have been developed as selective mineralocorticoid receptor antagonists, suggesting that the core structure could be adapted to target other nuclear receptors. nih.gov
Table 3: Potential Unexplored Targets Based on Analogous Structures
| Compound Class/Analog | Known Biological Target/Activity | Potential Relevance for this compound |
| (4-Fluorophenyl)piperazine derivatives | Sigma Receptor Ligands nih.gov | Potential modulation of CNS pathways. |
| 6-Morpholino-4-aryl-3(2H)-pyridazinones | Analgesic and Anti-inflammatory nih.gov | Possible activity in pain and inflammation pathways. |
| 1-(4-Fluorobenzyl)piperazine derivatives | Tyrosinase Inhibition nih.gov | Potential application in dermatology for hyperpigmentation disorders. |
| Piperazine-based s-triazines | Antimicrobial, Anticancer nih.gov | Potential utility as an anti-infective or antineoplastic agent. |
| Benzoxazin-3-one derivatives | Mineralocorticoid Receptor Antagonists nih.gov | Possibility of interacting with steroid hormone receptors. |
Q & A
Q. What are the key considerations for synthesizing 3-(4-Fluorophenyl)-6-methylpiperazin-2-one with high purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines or coupling reactions to introduce the 4-fluorophenyl group. Key steps include:
- Precursor Preparation : Use Suzuki-Miyaura coupling for aryl group introduction, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol to isolate the compound. Monitor purity via HPLC or NMR (e.g., absence of residual solvents or byproducts).
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the piperazinone ring .
Q. How can X-ray crystallography determine the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å). Grow crystals via slow evaporation from a solvent like dichloromethane/hexane.
- Refinement : Apply SHELXL for structure solution and refinement, leveraging constraints for bond lengths/angles and anisotropic displacement parameters for non-H atoms .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy.
Q. What preliminary assays assess the biological activity of this compound?
- Methodological Answer :
- Target Screening : Use radioligand binding assays (e.g., dopamine or serotonin receptors) due to structural similarity to known ligands .
- Enzymatic Assays : Test inhibition of kinases or proteases in vitro, using fluorogenic substrates and IC₅₀ determination.
- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity before advanced studies.
Advanced Research Questions
Q. How can Cremer-Pople coordinates analyze the conformational flexibility of the piperazinone ring?
- Methodological Answer :
- Coordinate Calculation : Define the mean plane of the six-membered ring using crystallographic data. Compute puckering parameters (amplitude , phase angle ) to quantify deviations from planarity .
- Dynamic Analysis : Compare multiple crystal structures or perform DFT calculations (e.g., B3LYP/6-31G*) to map energy minima for different puckered states.
- Biological Relevance : Correlate conformations with binding affinity in molecular docking studies (e.g., AutoDock Vina) to identify bioactive conformers.
Q. How to resolve contradictions in biological activity data across assay conditions?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH, ion concentration, and temperature. For cell-based assays, control passage number and serum content.
- Metabolic Stability : Test compound stability in assay media (e.g., LC-MS/MS quantification over 24 hours) to rule out degradation artifacts.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity.
Q. How does the 4-fluorophenyl substituent influence reactivity in nucleophilic reactions?
- Methodological Answer :
- Electronic Effects : Use Hammett σ constants to predict electron-withdrawing effects (σₚ = 0.06 for -F), which may deactivate the phenyl ring toward electrophilic substitution.
- Experimental Validation : Perform kinetic studies (e.g., competition reactions with nitro-substituted analogs) to compare reaction rates.
- Computational Modeling : Calculate electrostatic potential maps (Gaussian 09) to visualize electron density distribution and predict reactive sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
